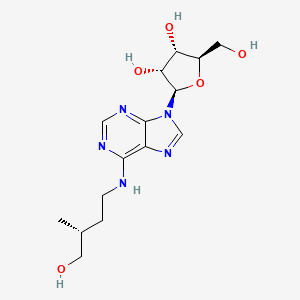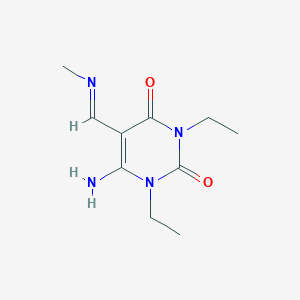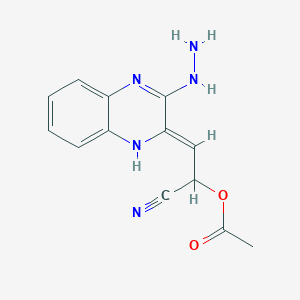
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate is a complex organic compound that features a quinoxaline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a dicarbonyl compound.
Introduction of the Hydrazinyl Group: This step might involve the reaction of the quinoxaline derivative with hydrazine or a hydrazine derivative.
Addition of the Cyano Group: This could be done through a nucleophilic substitution reaction.
Acetylation: The final step might involve the acetylation of the intermediate compound to introduce the acetate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of quinoxaline N-oxides.
Reduction: This might reduce the cyano group to an amine.
Substitution: The hydrazinyl group could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could yield amines.
科学的研究の応用
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Such as 2,3-dimethylquinoxaline.
Hydrazinyl Compounds: Such as phenylhydrazine derivatives.
Cyano Compounds: Such as cyanoacetamide derivatives.
Uniqueness
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C13H13N5O2 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
[(2Z)-1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C13H13N5O2/c1-8(19)20-9(7-14)6-12-13(18-15)17-11-5-3-2-4-10(11)16-12/h2-6,9,16H,15H2,1H3,(H,17,18)/b12-6- |
InChIキー |
KHEXTXDXTGBBDR-SDQBBNPISA-N |
異性体SMILES |
CC(=O)OC(/C=C\1/C(=NC2=CC=CC=C2N1)NN)C#N |
正規SMILES |
CC(=O)OC(C=C1C(=NC2=CC=CC=C2N1)NN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



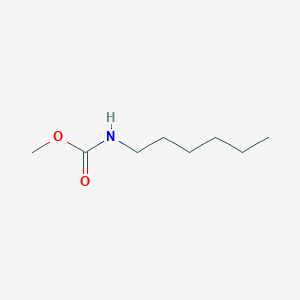
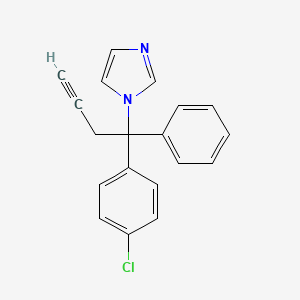


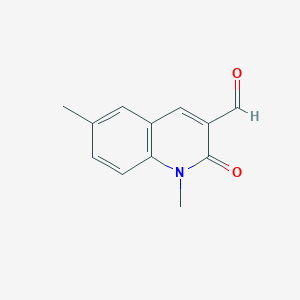
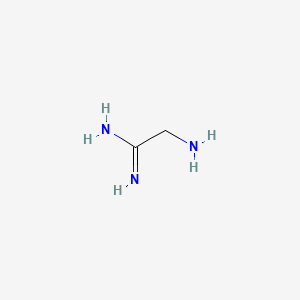
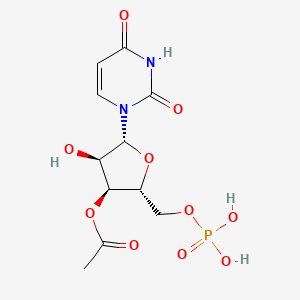
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)

![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)
